3-formylphenyl 3-phenylpropanoate, AldrichCPR
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Overview
Description
3-formylphenyl 3-phenylpropanoate: is an organic compound with the empirical formula C16H14O3 and a molecular weight of 254.28 g/mol . It is a part of the AldrichCPR collection, which includes unique chemicals provided by Sigma-Aldrich for early discovery research . This compound is used as an organic building block in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formylphenyl 3-phenylpropanoate typically involves the esterification of 3-formylphenol with 3-phenylpropanoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-formylphenyl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products:
Oxidation: 3-carboxyphenyl 3-phenylpropanoate.
Reduction: 3-hydroxymethylphenyl 3-phenylpropanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-formylphenyl 3-phenylpropanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes .
Industry: In the industrial sector, 3-formylphenyl 3-phenylpropanoate is used in the synthesis of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of 3-formylphenyl 3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can undergo nucleophilic attack by amino acids in enzyme active sites, leading to the formation of enzyme-substrate complexes . The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid .
Comparison with Similar Compounds
- Methyl 3-oxo-3-phenylpropanoate
- 2,3-Dibromopropyl 2,3-dibromo-3-phenylpropanoate
- Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
- tert-Butyl 3-amino-3-phenylpropanoate
- 2,2-Dimethyl-3-phenylpropanamide
Uniqueness: 3-formylphenyl 3-phenylpropanoate is unique due to the presence of both a formyl group and an ester linkage, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
(3-formylphenyl) 3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-12-14-7-4-8-15(11-14)19-16(18)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQHLAGLUPDVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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